molecular formula C2H8N2O3S B3388717 n-(2-Hydroxyethyl)sulfamide CAS No. 888700-98-9

n-(2-Hydroxyethyl)sulfamide

Cat. No.: B3388717
CAS No.: 888700-98-9
M. Wt: 140.16 g/mol
InChI Key: JKTOKCJLZBURKJ-UHFFFAOYSA-N
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Description

N-(2-Hydroxyethyl)sulfamide is a chemical compound that has garnered attention due to its unique chemical structure and potential applications in various fields. It is characterized by the presence of a sulfamide group attached to a hydroxyethyl group, making it a versatile compound in both organic synthesis and industrial applications.

Mechanism of Action

Zinc-containing metalloenzyme carbonic anhydrase (CA) binds primary sulfonamides with extremely high affinity by forming a coordination bond between the negatively charged amino group and the zinc ion and making hydrogen bonds and hydrophobic contacts with other parts of the inhibitor molecule .

Safety and Hazards

Based on the safety data sheets of similar compounds, sulfonamides may cause skin irritation, serious eye damage, and could be very toxic to aquatic life .

Future Directions

The rapid advancement of nanotechnology in the production of nanomedicine agents holds enormous promise for improving therapy techniques . Hyperbranched polymers have many promising features for drug delivery, owing to their ease of synthesis, multiple functional group content, and potential for high drug loading with retention of solubility .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(2-Hydroxyethyl)sulfamide can be synthesized through several methods. One common approach involves the reaction of sulfamoyl chlorides with ethanolamine under controlled conditions. The reaction typically requires a base such as pyridine to neutralize the hydrochloric acid generated during the process . Another method involves the direct oxidative conversion of thiol derivatives to the corresponding sulfonyl chlorides, which are then reacted with ethanolamine .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using automated reactors to ensure consistency and efficiency. The use of microwave irradiation has been explored to enhance reaction rates and yields . Additionally, the combination of calcium triflimide and DABCO has been shown to activate sulfamoyl fluorides for efficient synthesis under mild conditions .

Chemical Reactions Analysis

Types of Reactions

N-(2-Hydroxyethyl)sulfamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfonic acids, thiol derivatives, and various substituted sulfamides .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-Hydroxyethyl)sulfamide is unique due to the presence of both a hydroxyethyl group and a sulfamide group, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound in various applications, distinguishing it from other sulfonamide derivatives .

Properties

IUPAC Name

1-hydroxy-2-(sulfamoylamino)ethane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H8N2O3S/c3-8(6,7)4-1-2-5/h4-5H,1-2H2,(H2,3,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKTOKCJLZBURKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)NS(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H8N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

888700-98-9
Record name N-(2-hydroxyethyl)sulfamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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